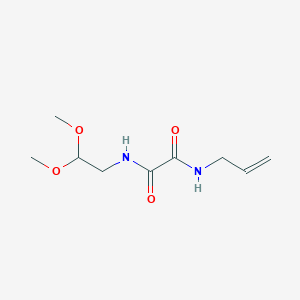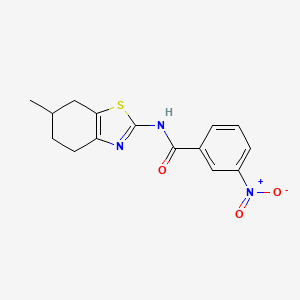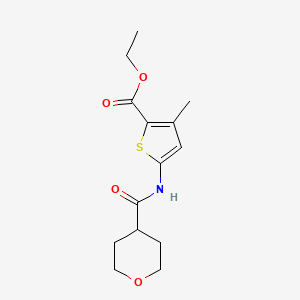
ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, with its unique structure, holds potential for various scientific and industrial applications.
作用機序
Target of Action
Ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate, also known as F0882-2744, primarily targets voltage-gated sodium channels (VGSCs) . These channels are crucial for the initiation and propagation of action potentials in neurons and muscle cells . By modulating these channels, the compound can influence nerve signal transmission and muscle contraction.
Mode of Action
F0882-2744 interacts with VGSCs by binding to the channel’s alpha subunit. This binding stabilizes the channel in its inactivated state, preventing sodium ions from entering the cell. As a result, the compound inhibits the generation and propagation of action potentials, leading to a reduction in neuronal excitability and muscle contraction .
Biochemical Pathways
The inhibition of VGSCs by F0882-2744 affects several downstream biochemical pathways:
- Gene Expression : Changes in neuronal activity can alter the expression of genes involved in synaptic plasticity and neuroprotection .
Pharmacokinetics
The pharmacokinetics of F0882-2744 involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
At the molecular level, F0882-2744’s inhibition of VGSCs leads to decreased neuronal excitability and muscle contraction. At the cellular level, this results in reduced synaptic transmission and muscle relaxation. Clinically, these effects can translate to the compound’s potential use as an anticonvulsant, analgesic, or muscle relaxant .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of F0882-2744:
- Ions : The presence of divalent cations like calcium and magnesium can affect the binding affinity of F0882-2744 to VGSCs .
: Recent strategies in the synthesis of thiophene derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with oxane and amido groups. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions such as the presence of phosphorus pentasulfide (P4S10) or potassium t-butoxide under microwave irradiation .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions .
化学反応の分析
Types of Reactions
Ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, organolithium compounds, and Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学的研究の応用
Ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
類似化合物との比較
Similar Compounds
- Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
Uniqueness
Ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxane and amido groups, in particular, enhance its potential for diverse applications compared to other thiophene derivatives .
特性
IUPAC Name |
ethyl 3-methyl-5-(oxane-4-carbonylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-3-19-14(17)12-9(2)8-11(20-12)15-13(16)10-4-6-18-7-5-10/h8,10H,3-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSULMUGJWVPAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6579883.png)
![N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B6579891.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6579904.png)
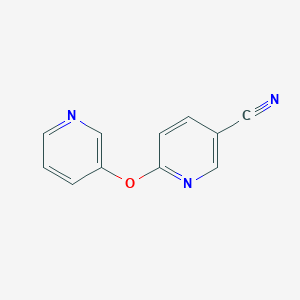
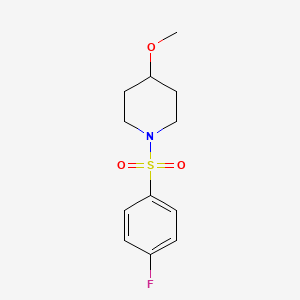
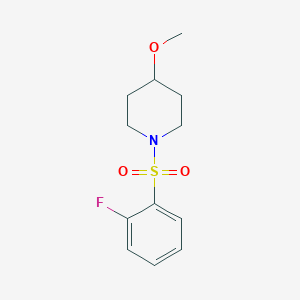
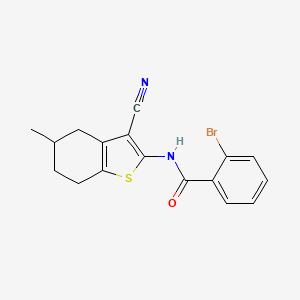
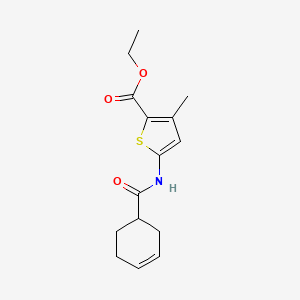

![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)
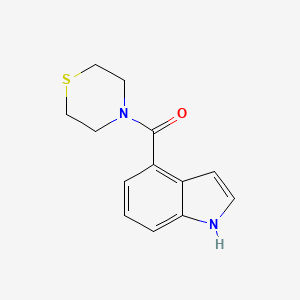
![ethyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B6579997.png)
